5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S/c1-2-21-14-8-7-12(16)9-15(14)22(19,20)18-10-11-5-3-4-6-13(11)17/h3-9,18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRNDIHHKTWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide typically involves multiple steps:
Bromination: The starting material, 2-ethoxybenzene-1-sulfonamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Chloromethylation: The brominated intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Nucleophilic Substitution: The chloromethylated product reacts with 2-chlorophenylamine under basic conditions (e.g., sodium hydroxide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-bromo-N-[(2-chlorophenyl)methyl]-2-formylbenzene-1-sulfonamide.
Reduction: Formation of 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives with structural variations in substituents or core rings have been extensively studied. Below is a detailed comparison of 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide with key analogues:
Substituent Variations
Crystallographic and Geometric Comparisons
Crystal structures of related sulfonamides reveal key geometric trends:
- Bond Angles and Distances : In N-(5-bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, the sulfonamide S–N bond length is ~1.63 Å, consistent with resonance stabilization. The dihedral angle between the benzene and naphthalene rings is 85.2°, indicating significant planarity disruption . Similar distortions are expected in the target compound due to the 2-ethoxy group.
Biological Activity
5-Bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide is a sulfonamide compound with potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications in their structure can lead to enhanced efficacy against various pathogens. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties. Compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study indicated that certain sulfonamide derivatives reduced the proliferation of cancer cells by affecting mitochondrial function and increasing reactive oxygen species (ROS) production .
The mechanism of action for sulfonamides typically involves the inhibition of bacterial folate synthesis by blocking the enzyme dihydropteroate synthase, crucial for synthesizing folate from para-aminobenzoic acid (PABA). This inhibition ultimately leads to bacterial growth arrest. Additionally, anticancer effects may arise from the modulation of signaling pathways involved in cell survival and apoptosis.
Case Studies
- Antibacterial Efficacy : A recent study synthesized various sulfonamide derivatives, including those related to this compound, and tested them against resistant strains of Klebsiella pneumoniae. The results indicated that modifications in the sulfonamide structure significantly impacted antibacterial potency .
- Cytotoxicity in Cancer Cells : Another study evaluated the cytotoxic effects of sulfonamide derivatives on multiple drug-resistant (MDR) cancer cell lines. Compounds were found to inhibit cell growth effectively, with IC50 values ranging from 1.60 to 10.71 µM, demonstrating their potential as therapeutic agents in cancer treatment .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from halogenated benzene precursors. Key steps include:
- Sulfonylation : Reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-chlorobenzylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Critical Parameters : Temperature control (0–5°C during sulfonylation), stoichiometric excess of amine (1.2–1.5 equiv), and inert conditions to minimize hydrolysis. Yields >70% are achievable with optimized protocols .
Q. How is the crystal structure of this compound determined, and what crystallographic parameters are critical for accurate characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of saturated solutions in ethanol or DCM.
- Data Collection : Using a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software like SHELXL for solving structures. Critical parameters:
- Torsion angles (e.g., C-S-N-C) to confirm sulfonamide geometry.
- Hydrogen-bonding networks (e.g., N–H···O interactions) stabilizing the lattice .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 7.4–8.1 ppm (aromatic protons), δ 4.5 ppm (N–CH₂–Ar), δ 1.4 ppm (ethoxy –CH₃).
- ¹³C NMR : Sulfonamide sulfur induces deshielding (~125–135 ppm for aromatic carbons).
- IR : Strong S=O stretches at 1150–1350 cm⁻¹.
- Mass Spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. What methodologies are employed to analyze the biological activity of sulfonamide derivatives, and how can contradictory data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition (e.g., carbonic anhydrase) measured via stopped-flow kinetics. IC₅₀ values are dose-dependent .
- In Vivo Models : Rodent pharmacokinetic (PK) studies to assess bioavailability and metabolite profiling (LC-MS/MS).
- Resolving Contradictions :
- Meta-analysis : Compare structural analogs (e.g., substituent effects on activity).
- Dose Optimization : Adjust in vivo doses based on protein binding and tissue penetration .
Q. How can computational chemistry predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX). Key parameters:
- Binding Energy : ΔG < −8 kcal/mol suggests strong affinity.
- Hydrophobic Interactions : Bromine and chlorophenyl groups enhance target pocket occupancy.
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and nucleophilic/electrophilic sites .
Q. What strategies are effective in resolving discrepancies in reported biological activities of structurally similar sulfonamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethoxy vs. methoxy) and correlate with activity trends.
- Reproducibility Checks : Validate assays using standardized protocols (e.g., identical buffer pH, enzyme sources).
- Data Normalization : Express activities as % inhibition relative to positive controls to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
